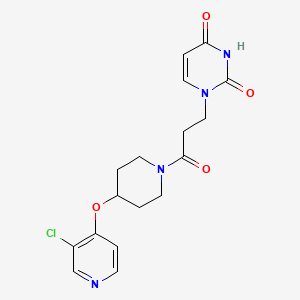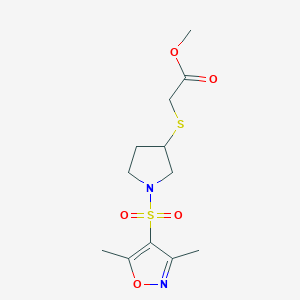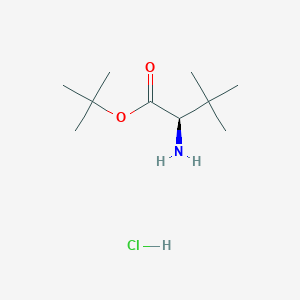![molecular formula C10H13N3O3S B2615958 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one CAS No. 953754-76-2](/img/structure/B2615958.png)
4-[(4-Aminophenyl)sulfonyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Aminophenyl)sulfonyl]piperazin-2-one is a chemical compound with the molecular formula C10H13N3O3S . It has a molecular weight of 255.3 and is a solid in its physical form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14) .Wirkmechanismus
4-[(4-Aminophenyl)sulfonyl]piperazin-2-one has been shown to act as an inhibitor of several enzymes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, this compound has been shown to inhibit the enzyme thymidylate synthase (TS), an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-Aminophenyl)sulfonyl]piperazin-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, this compound is non-toxic and has low environmental impact. However, this compound is not soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 4-[(4-Aminophenyl)sulfonyl]piperazin-2-one research. One potential direction is to develop new methods for synthesizing this compound and other related compounds. In addition, further research could be conducted to explore the potential applications of this compound in the fields of medicinal chemistry, drug design, and drug delivery. Finally, further research could be conducted to explore the potential therapeutic effects of this compound.
Synthesemethoden
4-[(4-Aminophenyl)sulfonyl]piperazin-2-one can be synthesized from the reaction of 4-aminophenol and chlorosulfonic acid. The reaction is carried out in a two-step process. First, 4-aminophenol is reacted with chlorosulfonic acid to form a sulfonyl chloride. This sulfonyl chloride is then reacted with piperazine to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(4-Aminophenyl)sulfonyl]piperazin-2-one has been studied extensively for its potential applications in a variety of scientific fields. It has been used in organic synthesis and as a reagent in various laboratory experiments. It has also been used as a catalyst in the synthesis of various compounds, such as amino acids and peptides. In addition, this compound has been used in the synthesis of various pharmaceuticals, including antibiotics and anti-cancer drugs.
Eigenschaften
IUPAC Name |
4-(4-aminophenyl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPZOCXNKWKSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2615883.png)



![N-(4-bromophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2615892.png)




![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate](/img/structure/B2615897.png)